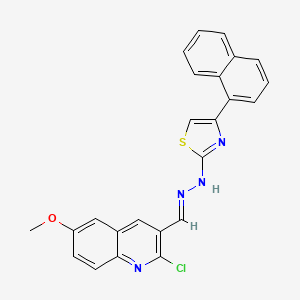
Antibacterial agent 131
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 131 is a quinoline derivative known for its potent antimicrobial properties. It has shown significant activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species . This compound works by disrupting the integrity of fungal cells through the inhibition of ergosterol production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 131 typically involves the formation of a quinoline-thiazole derivativeThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is then purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 131 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core, altering its antimicrobial properties.
Substitution: Substitution reactions, particularly on the thiazole ring, can enhance or diminish its activity against specific microbial strains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various quinoline-thiazole derivatives, each with distinct antimicrobial profiles .
Aplicaciones Científicas De Investigación
Antibacterial agent 131 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of quinoline derivatives.
Biology: The compound is employed in microbiological studies to investigate its effects on bacterial and fungal cell structures.
Medicine: this compound is explored for its potential use in developing new antimicrobial therapies, particularly against drug-resistant strains.
Industry: It is incorporated into coatings and materials to provide antimicrobial properties, enhancing the longevity and safety of products
Mecanismo De Acción
The primary mechanism by which antibacterial agent 131 exerts its effects is through the inhibition of ergosterol production in fungal cells. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to cell membrane disruption and cell death. In bacterial cells, the compound targets DNA gyrase, an enzyme essential for DNA replication, thereby inhibiting bacterial growth and proliferation .
Comparación Con Compuestos Similares
Ciprofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity.
Gentamicin: An aminoglycoside antibiotic effective against Gram-negative bacteria.
Allicin: A sulfur-containing compound from garlic with antimicrobial properties .
Uniqueness: Antibacterial agent 131 stands out due to its dual action against both bacterial and fungal pathogens. Unlike ciprofloxacin and gentamicin, which primarily target bacteria, this compound also disrupts fungal cell membranes, making it a versatile antimicrobial agent. Additionally, its unique quinoline-thiazole structure provides a distinct mechanism of action compared to other antibiotics .
Propiedades
Fórmula molecular |
C24H17ClN4OS |
|---|---|
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
N-[(E)-(2-chloro-6-methoxyquinolin-3-yl)methylideneamino]-4-naphthalen-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C24H17ClN4OS/c1-30-18-9-10-21-16(12-18)11-17(23(25)27-21)13-26-29-24-28-22(14-31-24)20-8-4-6-15-5-2-3-7-19(15)20/h2-14H,1H3,(H,28,29)/b26-13+ |
Clave InChI |
IKGWZVPDDWNKMS-LGJNPRDNSA-N |
SMILES isomérico |
COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
SMILES canónico |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


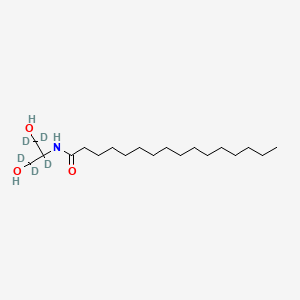

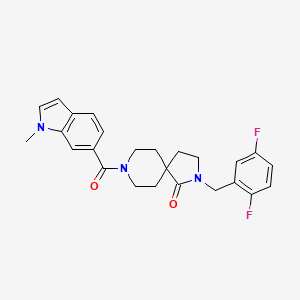


![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)
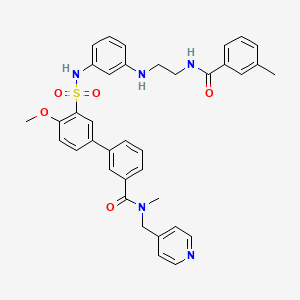
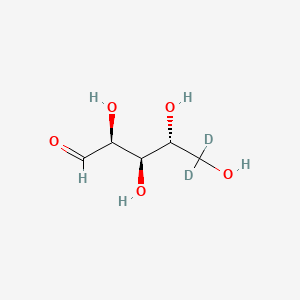


![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
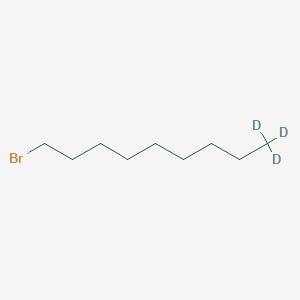
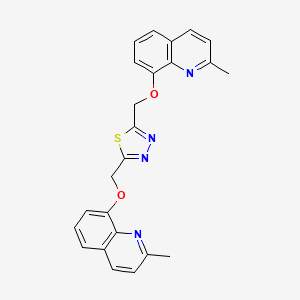
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)
